4-Amino-2-nitrobenzyl alcohol

Vue d'ensemble

Description

4-Aminobenzyl alcohol is used as a starting material to synthesize other organic compounds . It has a linear formula of H2NC6H4CH2OH .

Synthesis Analysis

4-Aminobenzyl alcohol can be synthesized from 4-Nitrobenzyl alcohol through a reduction process . The reduction of nitro groups to amines is a common method in organic synthesis .Molecular Structure Analysis

The X-ray structure of 4-Aminobenzyl alcohol shows a “herringbone” structure with stacks of hydrogen-bonded molecules .Chemical Reactions Analysis

4-Aminobenzyl alcohol can undergo various reactions due to the presence of the amine and alcohol functional groups . For example, it can participate in light-induced primary amines and o-nitrobenzyl alcohols cyclization .Applications De Recherche Scientifique

Drug Delivery Systems

“4-Amino-2-nitrobenzyl alcohol” can be used as a starting material to synthesize hydrogelators . These hydrogelators are significant in drug delivery applications as they can form hydrogels, which are three-dimensional networks capable of holding significant amounts of water while maintaining structure. Hydrogels can be designed to respond to various stimuli, such as pH, temperature, or enzymes, making them ideal for controlled drug release .

Synthesis of Cross-Azo Compounds

This compound is also utilized as a reactant in the synthesis of cross-azo compounds . Azo compounds contain the functional group R-N=N-R’, which is called an azo group. These compounds have various applications, including as dyes and pigments due to their vivid colors and as molecular switches in materials science .

Cathepsin B Cleavable Dipeptide Linker

Another application is in synthesizing a cathepsin B cleavable dipeptide linker . Cathepsin B is a lysosomal cysteine protease involved in protein degradation. Linkers that are cleavable by cathepsin B can be used in prodrug strategies where the drug is activated upon cleavage by this enzyme, which is often overexpressed in tumor tissues .

Carbon and Nitrogen Source for Microbial Catabolism Studies

4-Nitrobenzyl alcohol, a related compound, has been used as the sole source of carbon and nitrogen to study the catabolism pathway of 4-nitrotoluene by Pseudomonas, a type of bacteria. This indicates potential for “4-Amino-2-nitrobenzyl alcohol” in similar microbial studies due to its structural similarity .

Photoreactive Group for Biomolecule Labeling

The compound has potential use as a photoreactive group with amine selectivity. This application is explored for photoaffinity labeling and crosslinking of biomolecules. Photoaffinity labeling is a method used to study biological macromolecules by covalently attaching a photoactivatable probe .

Photolabile Groups in Polymer Science

Polymers featuring photolabile groups like o-nitrobenzyl are subjects of intense research because they allow alteration of polymer properties simply by irradiation. Given its structural similarity, “4-Amino-2-nitrobenzyl alcohol” could be explored for similar applications in polymer and materials science .

MilliporeSigma - 4-Aminobenzyl alcohol Thermo Scientific Chemicals - 4-Nitrobenzyl alcohol Royal Society of Chemistry - Phototriggered labeling by 2-nitrobenzyl alcohol University of Massachusetts - Nitrobenzyl Alcohol Derivatives in Polymer Science

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

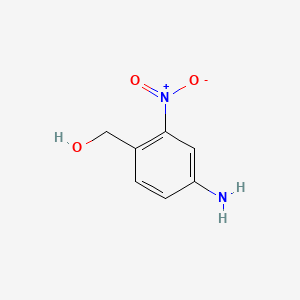

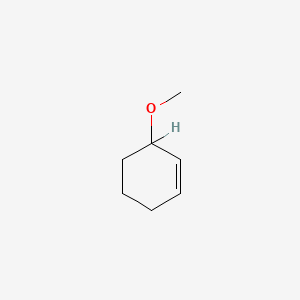

(4-amino-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFKDORDJDVFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177536 | |

| Record name | Benzyl alcohol, 4-amino-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-2-nitrophenyl)methanol | |

CAS RN |

22996-17-4 | |

| Record name | Benzyl alcohol, 4-amino-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022996174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl alcohol, 4-amino-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1595106.png)